molecular formula C14H16N2O3 B556379 Methyl N-acetyl-L-tryptophanate CAS No. 2824-57-9

Methyl N-acetyl-L-tryptophanate

Cat. No.: B556379
CAS No.: 2824-57-9
M. Wt: 260,29 g/mole
InChI Key: XZECNVJPYDPBAM-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-acetyl-L-tryptophanate is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol . It is a derivative of tryptophan, an essential amino acid, and is often used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-acetyl-L-tryptophanate can be synthesized through the acetylation of L-tryptophan followed by esterification. The typical synthetic route involves the reaction of L-tryptophan with acetic anhydride to form N-acetyl-L-tryptophan, which is then esterified using methanol in the presence of an acid catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl N-acetyl-L-tryptophanate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Methyl N-acetyl-L-tryptophanate is widely used in scientific research due to its versatile properties:

Comparison with Similar Compounds

Similar Compounds

  • N-acetyl-L-tryptophan
  • Methyl L-tryptophanate
  • N-acetyltryptophan methyl ester

Uniqueness

Methyl N-acetyl-L-tryptophanate is unique due to its specific acetylation and esterification, which confer distinct chemical properties and biological activities. Compared to its analogs, it has enhanced stability and specific interactions with biological targets .

Properties

IUPAC Name

methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9(17)16-13(14(18)19-2)7-10-8-15-12-6-4-3-5-11(10)12/h3-6,8,13,15H,7H2,1-2H3,(H,16,17)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZECNVJPYDPBAM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70950962
Record name N-[3-(1H-Indol-3-yl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2824-57-9
Record name N-Acetyltryptophan methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002824579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(1H-Indol-3-yl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-L-TRYPTOPHAN METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUP4Y18ZQ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl N-acetyl-L-tryptophanate
Reactant of Route 2
Reactant of Route 2
Methyl N-acetyl-L-tryptophanate
Reactant of Route 3
Reactant of Route 3
Methyl N-acetyl-L-tryptophanate
Reactant of Route 4
Reactant of Route 4
Methyl N-acetyl-L-tryptophanate
Reactant of Route 5
Reactant of Route 5
Methyl N-acetyl-L-tryptophanate
Reactant of Route 6
Reactant of Route 6
Methyl N-acetyl-L-tryptophanate
Customer
Q & A

Q1: How does the structure of Ac-Trp-OMe influence its interaction with α-chymotrypsin?

A: Research shows that Ac-Trp-OMe, a derivative of the natural amino acid tryptophan, exhibits specific interactions with the enzyme α-chymotrypsin. The aromatic indole ring of Ac-Trp-OMe plays a crucial role in binding to the hydrophobic pocket within the active site of the enzyme [, , ]. Modifications to the indole ring, such as the introduction of substituents, can significantly affect the binding affinity and reactivity of Ac-Trp-OMe towards α-chymotrypsin [, ].

Q2: What is the significance of studying Ac-Trp-OMe dimerization in the gas phase?

A: Studying the dimerization of Ac-Trp-OMe in the gas phase provides insights into the intrinsic forces driving the formation of secondary structures in peptides and proteins []. Research has shown that unlike similar systems containing the phenylalanine (Phe) chromophore, Ac-Trp-OMe does not form a β-sheet model system when dimerized. Instead, the presence of polar NH groups in the indole ring leads to the formation of hydrogen bonds between these groups and the C=O groups of the peptide backbone, resulting in a distinct minimum energy structure for the dimer []. This highlights the influence of side-chain polarity on peptide aggregation and structure.

Q3: How does Ac-Trp-OMe react with free radicals, and what does this tell us about its potential role in biological systems?

A: Ac-Trp-OMe reacts with the triethylamine-derived aliphatic peroxyl radical (TEAOO•), a model for lipid peroxyl radicals, with a rate coefficient of 2.3 × 10^3 M-1 s-1 []. This reaction proceeds via radical hydrogen atom transfer (HAT) from the Cα position of Ac-Trp-OMe. Compared to tyrosine and methionine derivatives, Ac-Trp-OMe shows a moderate reaction rate with TEAOO•, suggesting that it could play a role in scavenging lipid peroxyl radicals in biological systems, albeit less efficiently than tyrosine [].

Q4: Are there any known instances of Ac-Trp-OMe undergoing unique chemical transformations catalyzed by enzymes?

A: Interestingly, research has revealed that the enzyme catalase I from Bacillus stearothermophilus, primarily known for its catalase activity, can catalyze a dioxygen-inserted indole-ring opening reaction using Ac-Trp-OMe as a substrate []. This reaction, similar to the activity of tryptophan 2,3-dioxygenase (TDO), highlights the potential of certain enzymes to catalyze unexpected transformations, expanding their known substrate scope and catalytic repertoire [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.